molecular formula C14H19NO B5877378 N-cyclopentyl-2-(4-methylphenyl)acetamide

N-cyclopentyl-2-(4-methylphenyl)acetamide

Cat. No.: B5877378
M. Wt: 217.31 g/mol
InChI Key: VPZGIOVWSZCMCY-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-methylphenyl)acetamide is an organic compound with the molecular formula C14H19NO It is a member of the acetamide family, characterized by the presence of a cyclopentyl group and a 4-methylphenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-methylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-cyclopentyl-2-(4-methylphenyl)amine.

    Substitution: N-cyclopentyl-2-(4-nitrophenyl)acetamide or N-cyclopentyl-2-(4-bromophenyl)acetamide.

Scientific Research Applications

N-cyclopentyl-2-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(4-methoxyphenyl)acetamide
  • N-cyclopentyl-2-(4-ethylphenyl)acetamide
  • N-cyclopentyl-2-(4-chlorophenyl)acetamide

Uniqueness

N-cyclopentyl-2-(4-methylphenyl)acetamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-6-8-12(9-7-11)10-14(16)15-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZGIOVWSZCMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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